N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
Description
This compound features a pyrazole core substituted with a 4-fluorophenyl group (providing lipophilicity and metabolic stability) and a methyl group (enhancing steric bulk). The acetamide linker connects this moiety to a benzylpiperidine group, which is often associated with central nervous system (CNS) targeting due to its ability to cross the blood-brain barrier .
Properties
Molecular Formula |
C24H27FN4O |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C24H27FN4O/c1-17-22(24(28-27-17)19-7-9-20(25)10-8-19)15-23(30)26-21-11-13-29(14-12-21)16-18-5-3-2-4-6-18/h2-10,21H,11-16H2,1H3,(H,26,30)(H,27,28) |
InChI Key |
SLLJGAGEPRVKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine ring can be synthesized through a series of reactions involving the reduction of pyridine derivatives. The pyrazole moiety is often prepared via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Pharmacological Data Comparison
Table 1: Key Features of Compared Compounds
| Compound Name | Core Structure | Substituents | Biological Activity (Inferred) | Structural Highlights |
|---|---|---|---|---|
| Target Compound | Pyrazole-acetamide | 4-Fluorophenyl, methyl, benzylpiperidine | CNS modulation | Piperidine enhances BBB penetration |
| N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-... | Quinazolinone-thioacetamide | Chlorophenyl, thioether | Antimicrobial | Thioether improves stability |
| Flufenacet | Thiadiazole-acetamide | Trifluoromethyl, isopropyl | Herbicide | Inhibits fatty acid synthesis |
| N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide | Benzothiazole-acetamide | Fluorophenyl, benzothiazole | Pesticidal | Aromatic π-system for binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
